molecular formula C9H21Cl2N3 B1520279 4-(Piperidin-1-yl)butanimidamide dihydrochloride CAS No. 1240526-76-4

4-(Piperidin-1-yl)butanimidamide dihydrochloride

Cat. No.: B1520279
CAS No.: 1240526-76-4
M. Wt: 242.19 g/mol
InChI Key: JIWMLJRXHOCTEV-UHFFFAOYSA-N
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Description

4-(Piperidin-1-yl)butanimidamide dihydrochloride is a chemical compound that features a piperidine ring attached to a butanimidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-1-yl)butanimidamide dihydrochloride typically involves the reaction of piperidine with butanimidamide under specific conditions. The reaction can be carried out in an organic solvent, such as ethanol or methanol, with the addition of hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes. The process involves the use of reactors and controlled conditions to ensure the purity and yield of the final product. Quality control measures are implemented to verify the consistency of the compound.

Chemical Reactions Analysis

Types of Reactions: 4-(Piperidin-1-yl)butanimidamide dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophiles and electrophiles are used to replace functional groups in the compound.

Major Products Formed: The reactions can yield a variety of products, depending on the reagents and conditions used. For example, oxidation can produce carboxylic acids, while reduction can lead to amines.

Scientific Research Applications

Chemistry: In chemistry, 4-(Piperidin-1-yl)butanimidamide dihydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of pharmaceuticals and other chemical compounds.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor binding. Its structure allows it to interact with various biological targets, making it useful in drug discovery.

Medicine: In the medical field, this compound is being investigated for its therapeutic properties. It may have applications in the treatment of diseases such as cancer, hypertension, and inflammation.

Industry: The compound is also used in the manufacturing of agrochemicals and other industrial products. Its versatility makes it valuable in various applications.

Mechanism of Action

The mechanism by which 4-(Piperidin-1-yl)butanimidamide dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

  • Piperidine derivatives

  • Butanimidamide derivatives

  • Other piperidinyl compounds

Uniqueness: 4-(Piperidin-1-yl)butanimidamide dihydrochloride stands out due to its specific structure and potential applications. While similar compounds may share some properties, the unique combination of the piperidine ring and butanimidamide group gives it distinct characteristics and advantages in various fields.

Properties

IUPAC Name

4-piperidin-1-ylbutanimidamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3.2ClH/c10-9(11)5-4-8-12-6-2-1-3-7-12;;/h1-8H2,(H3,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWMLJRXHOCTEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCC(=N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Piperidin-1-yl)butanimidamide dihydrochloride
Reactant of Route 2
Reactant of Route 2
4-(Piperidin-1-yl)butanimidamide dihydrochloride
Reactant of Route 3
4-(Piperidin-1-yl)butanimidamide dihydrochloride
Reactant of Route 4
4-(Piperidin-1-yl)butanimidamide dihydrochloride
Reactant of Route 5
4-(Piperidin-1-yl)butanimidamide dihydrochloride
Reactant of Route 6
4-(Piperidin-1-yl)butanimidamide dihydrochloride

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